![molecular formula C19H22N2O6S B407015 2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B407015.png)
2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy-phenoxy group and a morpholine-sulfonyl-phenyl group connected through an acetamide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methoxy-phenoxy intermediate, followed by the introduction of the morpholine-sulfonyl-phenyl group, and finally, the acetamide linkage formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce morpholine-thiol derivatives.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-methoxy-4’-methylbenzophenone
- 2-Methoxyphenyl isocyanate
- Ethyl (4-formyl-2-methoxyphenoxy)acetate
- Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde
- 2-Bromo-4-methoxyphenol
Uniqueness
Compared to these similar compounds, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine-sulfonyl-phenyl group, in particular, provides unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22N2O6S |
|---|---|
Poids moléculaire |
406.5g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-4-6-17(7-5-16)27-14-19(22)20-15-2-8-18(9-3-15)28(23,24)21-10-12-26-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
Clé InChI |
JFTOITOBGNPCQU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


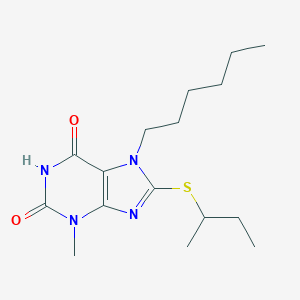

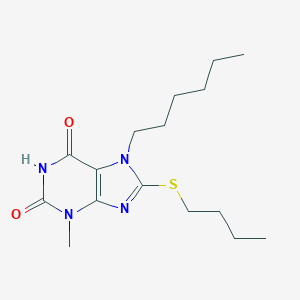
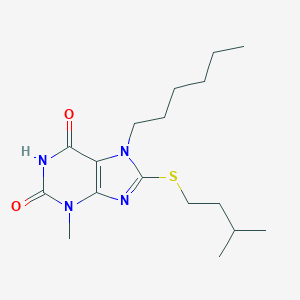

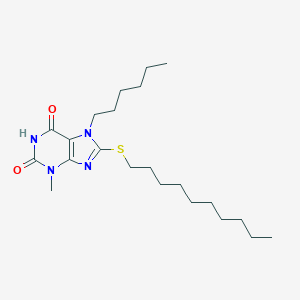
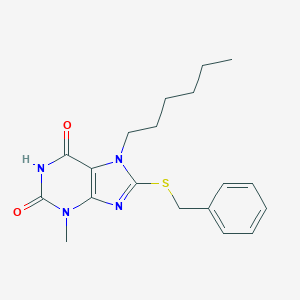
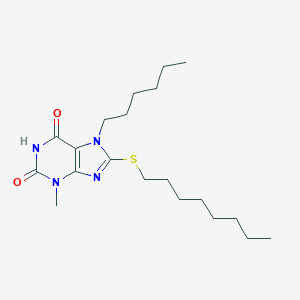
![8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406943.png)
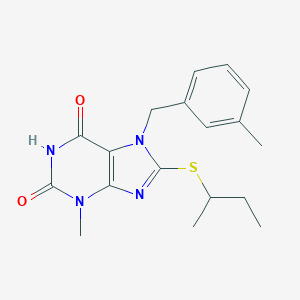
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione](/img/structure/B406950.png)
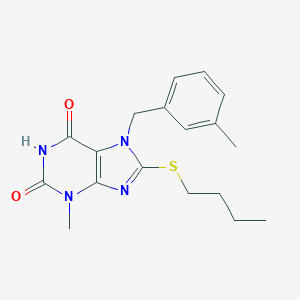
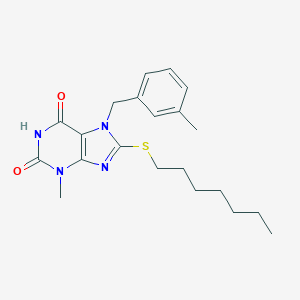
![7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406956.png)
